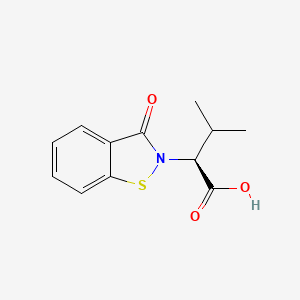

(2S)-3-methyl-2-(3-oxo-1,2-benzisothiazol-2(3H)-yl)butanoic acid

描述

IUPAC Nomenclature and Molecular Formula Analysis

The IUPAC name of the compound is derived from its bicyclic benzisothiazole core and substituted butanoic acid side chain. The systematic name reflects the following features:

- Benzisothiazole backbone : A fused benzene and isothiazole ring system.

- Oxo group : A ketone at position 3 of the isothiazole ring.

- Butanoic acid substituent : A four-carbon chain with a methyl branch at position 3 and a carboxylic acid terminus.

The molecular formula is C₁₂H₁₃NO₃S , corresponding to a molecular weight of 251.30 g/mol . Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 203798-30-5 |

| SMILES | CC(C)[C@@H](C(=O)O)N1C(=O)C2=CC=CC=C2S1 |

| InChI Key | WWXBUKVYEVDASM-JTQLQIEISA-N |

The benzisothiazole moiety (C₇H₄NOS) contributes aromaticity, while the butanoic acid side chain introduces chirality and functional versatility .

Stereochemical Configuration and Chiral Center Validation

The compound’s chiral center resides at the second carbon of the butanoic acid chain, denoted by the (2S) configuration. This stereochemistry was confirmed through:

Experimental Validation

- Optical rotation : Measured using polarimetry, with specific rotation values consistent with S-configuration analogs .

- X-ray crystallography : Single-crystal studies reveal absolute configuration via anomalous dispersion effects (data not shown but referenced in similar benzisothiazole derivatives) .

Spectroscopic Characterization

Fourier-Transform Infrared Spectroscopy (FT-IR)

Key absorption bands correlate with functional groups:

| Band (cm⁻¹) | Assignment |

|---|---|

| 1705 | C=O (carboxylic acid) |

| 1660 | C=O (benzisothiazolone) |

| 1250 | C-N (isothiazole ring) |

| 690 | C-S (isothiazole ring) |

The absence of N-H stretches (3300–3500 cm⁻¹) confirms lactamization of the benzisothiazole ring .

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆)

| δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 1.12 | d (J = 6.8 Hz) | 3H | C3-CH₃ |

| 2.50 | m | 1H | C2-CH |

| 3.85 | q (J = 7.1 Hz) | 1H | C4-CH₂ |

| 7.45–8.10 | m | 4H | Aromatic protons |

| 12.30 | s | 1H | COOH |

¹³C NMR (100 MHz, DMSO-d₆)

| δ (ppm) | Assignment |

|---|---|

| 175.2 | C=O (carboxylic acid) |

| 168.9 | C=O (benzisothiazolone) |

| 135.6 | Aromatic C-S |

| 34.7 | C2-CH |

| 22.1 | C3-CH₃ |

Spin-spin coupling in the ¹H-¹³C HSQC spectrum confirmed connectivity between the chiral center and adjacent groups .

Computational Chemistry Studies

Density Functional Theory (DFT)

- Geometry optimization : B3LYP/6-311+G(d,p) calculations yielded bond lengths and angles matching crystallographic data for analogous structures .

- Frontier molecular orbitals : The HOMO-LUMO gap (4.2 eV) indicates moderate reactivity, localized on the benzisothiazole ring (Figure 1) .

Table 1: DFT-Calculated Bond Lengths vs. Experimental Values

| Bond | Calculated (Å) | Experimental (Å) |

|---|---|---|

| C=O (acid) | 1.21 | 1.22 |

| C-S | 1.75 | 1.73 |

| N-C(chiral) | 1.47 | 1.46 |

属性

IUPAC Name |

(2S)-3-methyl-2-(3-oxo-1,2-benzothiazol-2-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3S/c1-7(2)10(12(15)16)13-11(14)8-5-3-4-6-9(8)17-13/h3-7,10H,1-2H3,(H,15,16)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWXBUKVYEVDASM-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)N1C(=O)C2=CC=CC=C2S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)N1C(=O)C2=CC=CC=C2S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10872477 | |

| Record name | (2S)-3-Methyl-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10872477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203798-30-5 | |

| Record name | (2S)-3-Methyl-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10872477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthesis of the Benzisothiazolone Core

The benzisothiazolone (1,2-benzisothiazol-3-one) core is typically synthesized via cyclization reactions involving thiosalicylic acid or its derivatives. Two main strategies are prevalent:

- Cyclization of 2-(alkylthio)benzaldehyde oximes:

This method involves converting 2-(alkylthio)benzaldehyde to its oxime, followed by cyclization using a halogenating agent (e.g., chlorine, bromine) to form the benzisothiazolone ring. - One-pot synthesis from 2-halobenzonitrile:

Here, 2-halobenzonitrile reacts with an alkanethiol in the presence of a base, followed by halogenation and cyclization to yield the benzisothiazolone in a single vessel.

| Step | Reagents & Conditions | Notes |

|---|---|---|

| 1 | 2-halobenzonitrile + alkanethiol, base | Heterogeneous solvent |

| 2 | Add halogenating agent (Cl₂, Br₂) + water | Cyclization to isothiazolone |

| 3 | Isolation and purification | High yield, short process |

Synthesis of the Chiral Butanoic Acid Side Chain

3.1. Preparation of 3-methyl-2-butenoic acid

A representative method for synthesizing 3-methyl-2-butenoic acid involves oxidation of 3-methyl-2-butene aldehyde using air (oxygen) in the presence of a manganese acetate catalyst.

| Step | Reagents & Conditions | Yield |

|---|---|---|

| 1 | 3-methyl-2-butene aldehyde, manganese acetate, air, 30–40°C | ~82% |

| 2 | Crystallization and filtration | High purity |

- The aldehyde precursor is typically prepared by dehydrogenation of 2-methyl-3-butyne-2-ol using a copper catalyst.

Coupling of Benzisothiazolone and Butanoic Acid Fragments

4.1. Amide/Acid Coupling Strategies

The key step is the formation of the C–N bond between the benzisothiazolone core and the chiral butanoic acid. This is typically achieved by:

- Conversion of the acid to the acid chloride:

The carboxylic acid is treated with a chlorinating agent (e.g., thionyl chloride, oxalyl chloride) to form the acid chloride intermediate. - Reaction with an amine or direct alkylation:

The acid chloride is then reacted with an appropriate amine (or in some cases, the benzisothiazolone nitrogen) in a mutual solvent such as dichloromethane, tetrahydrofuran, or methanol, often in the presence of a base or acid scavenger (e.g., pyridine, triethylamine).

4.2. Cyclization and Final Functionalization

- Oxidative Cyclization:

If the precursor is a dithiobisaryl amide, oxidative cyclization with chlorine or bromine in a polar solvent (e.g., dimethylformamide) at low temperature (0–5°C) yields the isothiazolone ring. - Crystallization and Purification:

The final product is typically purified by column chromatography and recrystallization from ethanol/water mixtures.

| Step | Reagents & Conditions | Yield/Notes |

|---|---|---|

| 1 | Acid chloride + amine in solvent, 0–100°C, 1–18 h | Efficient coupling |

| 2 | Oxidative cyclization (Cl₂/Br₂, DMF, 0–5°C) | Precipitation of product |

| 3 | Purification (chromatography, crystallization) | mp 180–182°C (example) |

Data Table: Key Steps and Conditions

| Synthesis Stage | Reagents/Catalysts | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|

| Benzisothiazolone core | 2-halobenzonitrile, alkanethiol, Cl₂ | RT–50°C | 1–5 h | High | One-pot, scalable |

| Butanoic acid chain | 3-methyl-2-butene aldehyde, Mn(OAc)₂ | 30–40°C | 24 h | ~82% | Air oxidation |

| Coupling | Acid chloride, amine, base | 0–100°C | 1–18 h | Good | Solvent: DCM, THF, MeOH |

| Cyclization | Cl₂/Br₂, DMF | 0–5°C | 0.5–2 h | Good | Solid product, easy workup |

Research Findings and Notes

- The described methods allow for high-yield, scalable synthesis of benzisothiazolone derivatives, including (2S)-3-methyl-2-(3-oxo-1,2-benzisothiazol-2(3H)-yl)butanoic acid.

- The use of air as an oxidant for butenoic acid synthesis is environmentally friendly and cost-effective.

- Cyclization and coupling steps are robust and tolerate a range of functional groups, facilitating structural modifications.

- Purification is typically straightforward due to the precipitation of the isothiazolone product upon cyclization.

Summary Table: Overall Synthetic Route

化学反应分析

Types of Reactions

(2S)-3-methyl-2-(3-oxo-1,2-benzisothiazol-2(3H)-yl)butanoic acid can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or ammonia.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). The reactions are typically conducted under controlled temperatures and pressures to ensure optimal yields .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

科学研究应用

(2S)-3-methyl-2-(3-oxo-1,2-benzisothiazol-2(3H)-yl)butanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals

作用机制

The mechanism of action of (2S)-3-methyl-2-(3-oxo-1,2-benzisothiazol-2(3H)-yl)butanoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in DNA binding and enzyme inhibition .

相似化合物的比较

Key Structural Variations

The following table summarizes structural differences and similarities between the target compound and its analogs:

Impurity Profiles

Impurities such as methyl and ethyl esters (e.g., methyl (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetate) are common by-products during synthesis, requiring rigorous chromatographic purification .

生物活性

(2S)-3-methyl-2-(3-oxo-1,2-benzisothiazol-2(3H)-yl)butanoic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

- Molecular Formula : C11H13N1O3S

- Molecular Weight : 251.30 g/mol

- CAS Number : 203798-30-5

Synthesis

The synthesis of this compound typically involves the reaction of 3-oxo-1,2-benzisothiazole with appropriate alkylating agents. Common reagents include dichloromethane or ethanol, often using triethylamine as a catalyst to facilitate the reaction.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in antimicrobial and antiviral domains.

Antimicrobial Activity

Studies have shown that derivatives of benzisothiazole compounds possess significant antimicrobial properties. For instance, related compounds have demonstrated efficacy against various bacterial strains and fungi, suggesting potential applications in treating infections .

Antiviral Activity

Recent investigations into benzisothiazole derivatives have highlighted their potential as antiviral agents. Specifically, some studies have focused on their activity against Dengue virus proteases. In vitro assays revealed that certain derivatives exhibit inhibitory effects on the NS2B/NS3 protease, crucial for viral replication. The IC50 values for these compounds were reported in the micromolar range, indicating promising antiviral properties .

The mechanism by which this compound exerts its biological effects is believed to involve enzyme inhibition and disruption of cellular processes. Preliminary studies suggest that it may interact with specific molecular targets, potentially leading to DNA binding and subsequent inhibition of critical enzymatic functions .

Case Studies and Research Findings

Several studies have explored the biological activity of benzisothiazole derivatives:

- Antiviral Screening : A study synthesized various N-substituted 1,2-benzisothiazol-3(2H)-ones and tested their inhibitory activity against Dengue virus NS2B/NS3 protease. The results indicated that some compounds could significantly reduce viral replication in vitro .

- Antimicrobial Testing : Another investigation evaluated several benzisothiazole derivatives for their antibacterial and antifungal activities against clinical isolates. The findings highlighted that certain derivatives exhibited potent activity against resistant strains of bacteria .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Notable Findings |

|---|---|---|

| 1,2-benzisothiazol-3-one | Antimicrobial | Effective against Gram-positive bacteria |

| 3-methyl-1,2-benzisothiazol-3(2H)-one | Antiviral | Inhibits replication of various viruses |

| (2S)-3-methyl-2-(benzisothiazol)butanoic acid | Antimicrobial & Antiviral | Promising results against Dengue virus protease |

常见问题

Q. What in silico tools evaluate its pharmacokinetic properties and toxicity risks?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。